N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide
Description
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone linked to a phenyl group substituted with a 3-methoxypyrrolidine moiety. The methoxy group on the pyrrolidine ring may enhance solubility and metabolic stability compared to unsubstituted analogs .
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-14-15-23(16-20)19-12-10-18(11-13-19)22-21(24)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13,20H,5,8-9,14-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZGAHHCHCXHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be achieved via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be accomplished through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
- Structural Features : Contains a phthalimide core with chloro and phenyl substituents.
- Functional Differences : Lacks the amide and pyrrolidine groups present in the target compound.
- Applications: Primarily used in polymer synthesis (e.g., polyimide monomers) due to its reactivity in condensation reactions .
- Key Distinction : The target compound’s pyrrolidine and amide groups make it more suitable for biological interactions, whereas 3-chloro-N-phenyl-phthalimide is optimized for industrial polymerization.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Features: Chromenone and pyrazolo-pyrimidine core with fluorophenyl and sulfonamide groups.
- Functional Overlap: Both compounds feature aromatic systems and amide linkages but differ in core heterocycles (chromenone vs. pyrrolidine-phenyl).
- Applications : Likely a kinase inhibitor (common for pyrazolo-pyrimidine derivatives) with fluorine substituents enhancing metabolic stability .
- Key Distinction: The target compound’s methoxypyrrolidine may offer improved solubility over the fluorinated chromenone derivative, which prioritizes target affinity via halogen bonding.
Triazine-Based Pyrrolidinyl Butyramide ()
- Structural Features: Triazine core with multiple pyrrolidinyl butyramide and dimethylamino-benzylidene groups.
- Functional Overlap : Shares the pyrrolidinyl and butyramide motifs with the target compound.
- Applications : Likely designed for high-affinity protein binding (e.g., enzyme inhibition) due to triazine’s versatility in forming hydrogen bonds .
- Key Distinction : The triazine core introduces rigidity and multiple binding sites, whereas the target compound’s simpler phenylbutanamide structure may enhance pharmacokinetic flexibility.
Comparative Data Table
Research Implications and Limitations
- Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence, necessitating further experimental validation.
- Synthesis Challenges : The pyrrolidine and amide linkages in the target compound may require specialized coupling reagents or protecting-group strategies, unlike the simpler phthalimide derivatives .
Biological Activity
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 314.44 g/mol
- CAS Number : 13965-63-4
The compound features a pyrrolidine ring, which is known for enhancing biological activity through its ability to interact with various biological targets.
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide primarily acts as an inhibitor of specific kinases involved in cellular signaling pathways. Research indicates that it may modulate pathways associated with cell proliferation and survival, particularly in cancer cells.
Key Findings:
- Bruton's Tyrosine Kinase (BTK) Inhibition : The compound has shown efficacy in inhibiting BTK, a crucial player in B-cell receptor signaling. This inhibition leads to reduced proliferation of malignant B-cells, making it a candidate for treating B-cell malignancies .
- Apoptosis Induction : Studies have demonstrated that treatment with this compound results in apoptosis in cancer cell lines, as evidenced by the cleavage of PARP and caspase 3 .
Pharmacokinetics
Understanding the pharmacokinetics of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide is essential for evaluating its therapeutic potential:
- Absorption : The compound exhibits good oral bioavailability due to its lipophilic nature.
- Distribution : It is expected to distribute widely in tissues due to its favorable LogP value (approximately 4.24), indicating significant hydrophobic characteristics.
- Metabolism : Metabolic studies suggest that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : The compound is likely excreted through renal pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide:
Study 1: BTK Inhibition and Cancer Cell Proliferation
In vitro experiments demonstrated that this compound effectively inhibited BTK activity with an IC value of 7 nM. It significantly reduced the proliferation of TMD8 B-cell lymphoma cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis .
Study 2: Selectivity Profile
A kinase selectivity assay showed that N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide exhibited superior selectivity compared to first-generation BTK inhibitors like ibrutinib. This selectivity profile suggests a potentially lower risk of off-target effects, making it a promising candidate for further development .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
